molecular formula C13H17NO4 B11866216 (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11866216
M. Wt: 251.28 g/mol
InChI Key: FBFGHGLKHHVFCD-NEPJUHHUSA-N
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Description

(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrrolidine ring and a dimethoxyphenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: This step often involves a substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dimethoxyphenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The dimethoxyphenyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    (3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

Uniqueness

(3R,4S)-rel-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(3R,4S)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16)/t11-,12+/m1/s1

InChI Key

FBFGHGLKHHVFCD-NEPJUHHUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H]2CNC[C@@H]2C(=O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC

Origin of Product

United States

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